4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, a pyridinyl group, and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Addition of the Diethylamino Group: The diethylamino group is typically added through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Incorporation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a halogenated precursor.
Formation of the Carbonitrile Group: The carbonitrile group is usually formed through a dehydration reaction of an amide or an aldoxime derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can be compared with other pyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical and biological properties.
4-(4-Bromophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile:
4-(4-Chlorophenyl)-6-(diethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile: The pyridinyl group is attached at a different position, resulting in variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-26(4-2)20-17(13-22)18(14-5-7-16(21)8-6-14)24-19(25-20)15-9-11-23-12-10-15/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUTTAEGTZPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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